molecular formula C12H21NO5 B1403482 Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate CAS No. 849935-83-7

Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate

Cat. No. B1403482
M. Wt: 259.3 g/mol
InChI Key: JHBUFXKTKCCCKA-RKDXNWHRSA-N
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Description

Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate is a chemical compound with the CAS Number: 849935-83-7 . Its IUPAC name is 1-(tert-butyl) 3-ethyl (3R,4S)-4-hydroxypyrrolidine-1,3-dicarboxylate . The compound has a molecular weight of 259.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

1. Hepatoprotective Properties

Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate and related compounds have been explored for their hepatoprotective activities. Studies have shown the synthesis and evaluation of tetrahydro-β-carboline-1-and-4-carboxylic acids and their derivatives, revealing their potential in protecting the liver against damage induced by substances like carbon tetrachloride (CCl4) in mice. The hepatoprotective activity of these compounds is influenced by the structure and position of isomers, as well as the length and stereochemistry of alkyl groups (Saiga et al., 1987).

2. Pharmacokinetics and Trans-Esterification Studies

Compound A, a derivative closely related to Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate, has been the subject of pharmacokinetic studies. The research includes investigating the in vitro trans-esterification of this compound and determining the effects of ethanol on its in vivo pharmacokinetics in rats. The findings suggest that the presence of ethanol can significantly alter the pharmacokinetics of such compounds, highlighting the importance of understanding substance interactions in drug development and therapeutic applications (Chen et al., 2004).

3. Antibacterial Applications

Esters and derivatives of Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate have been synthesized and evaluated for their antibacterial properties. Some derivatives have shown protective effects against infections by gram-negative bacteria like Escherichia coli in mouse models. These findings indicate the potential of these compounds in developing new antibacterial agents (Santilli et al., 1975).

4. Neuropharmacological Characterization

Compounds related to Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate have been examined for their neuropharmacological properties. Studies on 1-Aminocyclopropane-1-carboxylate and 1-Aminocyclobutane-1-carboxylate, ligands of the N-Methyl-D-Aspartate-associated Glycine Receptor, reveal insights into their brain bioavailability, potency, and potential in vivo utility. Such research contributes to understanding the neurological implications and therapeutic possibilities of these compounds (Rao et al., 1990).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,4S)-4-hydroxypyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBUFXKTKCCCKA-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate
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